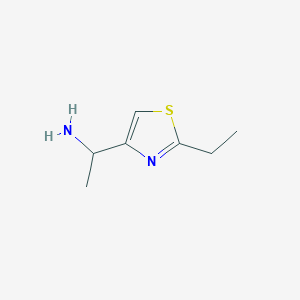

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine

Description

Propriétés

IUPAC Name |

1-(2-ethyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-7-9-6(4-10-7)5(2)8/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXVMDPFRXPRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Key Intermediates

- α-Bromoketone Preparation : Starting from appropriate ketones (e.g., ethyl methyl ketone derivatives), bromination with N-bromosuccinimide (NBS) in ethanol at room temperature yields α-bromoketones.

- Thiobenzamide or Thiourea Derivatives : Prepared from corresponding benzamides or commercially available thiourea.

Hantzsch Condensation

- The α-bromoketone is reacted with thiourea or thiobenzamide in refluxing ethanol or isopropanol under autoclave conditions (~120 °C) for 18 hours.

- This step forms the thiazole ring with substitution at the 2- and 4-positions.

- The reaction can be tailored to introduce ethyl substitution at the 2-position by selecting the appropriate α-bromoketone precursor.

Amination to Form Ethanamine Substituent

- The ethan-1-amine substituent at the 4-position can be introduced by converting the thiazole intermediate into an ethanamine derivative via nucleophilic substitution or reduction steps.

- For example, hydrazinolysis of phthalimide-protected intermediates can liberate ethan-1-amine groups.

Representative Example from Literature

- In a study synthesizing 2,4-disubstituted arylthiazoles, the key intermediate 2-{2-[(2-(adamant-1-yl)phenyl)thiazol-4-yl]ethyl}isoindoline-1,3-dione was prepared via Hantzsch condensation of thiobenzamide with α-bromoketone, followed by hydrazinolysis to yield the ethanamine derivative.

One-Pot Synthesis via Bromination and Thiocyanate Substitution

An efficient one-pot synthesis of thiazol-2(3H)-imine derivatives, which can be adapted for related thiazole ethanamine compounds, involves:

- Bromination of α-active methylene ketones with N-bromosuccinimide in ethanol.

- Subsequent treatment with potassium thiocyanate to introduce the thiocyanate group.

- Condensation with primary amines (including ethanamine derivatives) to form the thiazole ring in a four-step one-pot process.

- This method avoids complex purification steps like extraction and chromatography, increasing efficiency and yield.

Transition Metal-Catalyzed Cross-Coupling Approaches

For more complex thiazole derivatives, Suzuki–Miyaura palladium-catalyzed coupling is employed:

- Preparation of boronic acid or boronate ester derivatives of substituted aromatic or alkyl groups.

- Coupling with 2-thiazole bromides to form 2-substituted thiazoles.

- Subsequent deprotection and functional group transformations yield ethanamine-substituted thiazoles.

- This method is advantageous for introducing bulky or functionalized substituents at the 2-position and is compatible with various functional groups.

Detailed Synthetic Procedure Example (Adapted)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | α-Bromoketone synthesis: Ketone + NBS, ethanol, rt, 1 h | Bromination of ketone to α-bromoketone | 75-85 |

| 2 | Hantzsch condensation: α-Bromoketone + thiourea, EtOH, reflux or autoclave 120 °C, 18 h | Formation of 2-substituted thiazole ring | 80-90 |

| 3 | Hydrazinolysis or nucleophilic substitution | Introduction of ethanamine substituent at 4-position | 70-80 |

| 4 | Purification: crystallization or column chromatography | Isolation of pure this compound | — |

Research Findings and Notes

- The Hantzsch condensation approach provides a straightforward and high-yielding route to this compound and related derivatives.

- One-pot bromination/thiocyanate substitution methods enhance efficiency and reduce purification complexity.

- Transition metal-catalyzed cross-coupling allows for structural diversity but may require multiple steps and careful handling of catalysts.

- Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing yield and purity.

- Functional group tolerance is generally good, allowing for further derivatization post-synthesis.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Hantzsch Condensation | α-Bromoketone + thiourea/thiobenzamide, reflux/autoclave | High yield, well-established | Requires α-bromoketone prep | 80-90% |

| One-pot bromination + thiocyanate + amine | NBS bromination, KSCN substitution, amine condensation | Efficient, no chromatography | Limited to certain substrates | 70-85% |

| Suzuki–Miyaura Coupling | Boronic acid + thiazole bromide, Pd catalyst | Structural diversity, functional group tolerance | Multi-step, catalyst cost | 60-85% |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted thiazoles.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNS

- SMILES : CCC1=NC(=CS1)C(C)N

- InChI : InChI=1S/C7H12N2S/c1-3-7-9-6(4-10-7)5(2)8/h4-5H,3,8H2,1-2H3

The compound features a thiazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Chemistry

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine serves as a building block for the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Exhibits significant activity against various pathogens. For example, it has shown efficacy against Mycobacterium tuberculosis with a selectivity index (SI) of 26.

| Activity Type | Pathogen/Target | IC50 Value |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | SI = 26 |

| Antiparasitic | Trypanosoma brucei | 0.42 μM |

Medicine

Research indicates that this compound may have therapeutic potential in treating diseases such as cancer and inflammatory conditions. Its mechanism of action often involves the inhibition of specific enzymes or receptors associated with disease processes.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties enable advancements in various chemical manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that modifications in the thiazole structure could significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent position on the thiazole ring for optimizing biological activity.

Case Study 2: Antiparasitic Action Against Trypanosomiasis

Another investigation focused on the antiparasitic properties of this compound against Trypanosoma brucei. The findings revealed that compounds with aliphatic amine groups exhibited enhanced trypanocidal activity. Specifically, derivatives bearing an aliphatic amine were found to be potent trypanocidal agents with an IC50 value of 0.42 μM.

Summary

The compound this compound demonstrates a wide range of applications across multiple scientific disciplines. Its unique chemical structure contributes to its effectiveness in biological systems and industrial processes. Ongoing research continues to explore its potential therapeutic benefits and applications in synthetic chemistry.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism of action can vary depending on the specific application and biological system.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Observations

Substituent Effects on Bioactivity The ethyl group at C2 in this compound enhances lipophilicity compared to the methyl group in its phenyl-substituted analogue . This may influence membrane permeability in drug design. Aromatic vs. Aliphatic Substituents: Compounds like F-MBA lack the thiazole ring but feature halogenated aromatic systems, enabling π-π stacking and halogen bonding in materials science.

Synthetic Accessibility

- The target compound’s synthesis likely parallels methods for chlorothiophenyl-thiazol-2-amine , involving bromination and thiourea-mediated cyclization. However, its commercial discontinuation suggests scalability challenges compared to simpler analogues like F-MBA.

Pharmacological Potential While avapritinib exemplifies the therapeutic relevance of ethanamine-containing compounds, the target compound’s simpler structure lacks the extended pharmacophore required for kinase inhibition. Its primary amine may still serve as a building block for prodrugs or salts (e.g., sulfates, as seen in selumetinib ).

Physicochemical Properties

- The target compound’s lower molecular weight (156.18 g/mol) compared to avapritinib (560.66 g/mol) aligns with Lipinski’s Rule of Five, suggesting favorable oral bioavailability. However, its lack of aromaticity may reduce binding affinity compared to halogenated MBAs .

Activité Biologique

1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine, a compound featuring a thiazole moiety, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole structure contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing significant selectivity and potency (SI = 26) . Additionally, derivatives of thiazoles have been shown to possess broad-spectrum antimicrobial properties .

Antiparasitic Activity

The compound has also demonstrated trypanocidal activity against Trypanosoma brucei, with IC50 values indicating strong efficacy (IC50 = 0.42 μM) . This suggests potential applications in treating diseases such as sleeping sickness caused by the parasite.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For instance, the thiazole ring's electron-withdrawing properties may enhance binding affinity to target proteins, leading to therapeutic effects .

Table: Summary of Biological Activities

| Activity Type | Pathogen/Target | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | SI = 26 | |

| Antiparasitic | Trypanosoma brucei | 0.42 μM | |

| Antifungal | Various fungi | Not specified |

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results demonstrated that modifications in the thiazole structure could significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituent position on the thiazole ring for optimizing biological activity .

Case Study: Antiparasitic Action Against Trypanosomiasis

In another investigation focusing on antiparasitic properties, researchers synthesized a series of thiazole derivatives and tested their effects on Trypanosoma brucei. The findings indicated that compounds with aliphatic amine groups exhibited enhanced trypanocidal activity. The study concluded that structural modifications could lead to more potent antitrypanosomal agents .

Q & A

Basic: What are the key synthetic routes for 1-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine?

The synthesis typically involves cyclization and functionalization of thiazole precursors. A common approach includes:

- Thiazole ring formation : Reaction of α-bromo ketones with thiourea derivatives under reflux in ethanol, followed by amination. For example, 2-amino-4-phenyl thiazole synthesis (via ethanol reflux with thiourea and bromoacetophenone) can be adapted for ethyl-substituted analogs .

- Ethyl group introduction : Alkylation of the thiazole ring using ethyl halides or via cross-coupling reactions. Solvents like dimethylformamide (DMF) or acetonitrile are often used with catalysts such as Pd or Cu .

- Purification : Recrystallization from ethanol or chromatography for high-purity isolation .

Advanced: How can reaction conditions be optimized for high-yield, high-purity synthesis?

Critical parameters include:

- Temperature control : Maintain 70–90°C during cyclization to avoid side reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance alkylation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for thiazole functionalization .

- Characterization : Use NMR (¹H/¹³C) and LC-MS to monitor intermediates and confirm final structure .

Basic: What spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm) and thiazole proton environments (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl and heterocyclic carbons .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., m/z 157.07 for C₇H₁₂N₂S) .

- IR spectroscopy : Stretching frequencies for amine (3350 cm⁻¹) and thiazole C=N (1650 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide biological applications?

- Substituent modification : Varying the ethyl group (e.g., replacing with methyl or propyl) alters lipophilicity and target binding. For example, 2-aminothiazoles with bulkier substituents show enhanced antimicrobial activity .

- Bioisosteric replacement : Replacing the thiazole ring with oxadiazole or triazole moieties modulates metabolic stability .

- Assay design : Test against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7) to quantify IC₅₀ values .

Advanced: What computational methods predict binding interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonding with the amine group and hydrophobic contacts with the ethyl-thiazole moiety .

- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with observed bioactivity .

Basic: What are the stability and storage recommendations?

- Storage : Keep at 4°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Decomposition risks : Avoid prolonged exposure to light, moisture, or acidic conditions, which may hydrolyze the thiazole ring .

Advanced: How can biological activity data resolve contradictions across studies?

- Assay standardization : Compare MIC (minimum inhibitory concentration) values using identical bacterial strains and growth media .

- Metabolic profiling : Use liver microsome assays to assess if conflicting results stem from differential metabolism .

- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) clarifies mechanism .

Advanced: What green chemistry approaches reduce environmental impact?

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, during alkylation .

- Catalyst recycling : Recover Pd nanoparticles via filtration for reuse .

- Waste minimization : Employ flow chemistry for continuous synthesis, reducing solvent volume by 60% .

Basic: What analytical methods quantify purity and concentration?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30) .

- Titration : Non-aqueous titration with perchloric acid quantifies free amine groups .

Advanced: How does the compound interact with membrane proteins?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.